methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate
CAS No.:
Cat. No.: VC13320172
Molecular Formula: C16H18O5
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18O5 |
|---|---|
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | methyl 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxypropanoate |
| Standard InChI | InChI=1S/C16H18O5/c1-5-11-8-14(17)21-13-7-9(2)6-12(15(11)13)20-10(3)16(18)19-4/h6-8,10H,5H2,1-4H3 |
| Standard InChI Key | XFZIDEUTEBMDLO-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)OC |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)OC |
Introduction
Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is a compound that, while not directly mentioned in the provided search results, can be inferred to be closely related to other compounds with similar structures, such as 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid. This compound is likely a derivative of the latter, with a methyl ester group replacing the carboxylic acid group.
Synthesis and Preparation
The synthesis of such compounds typically involves esterification reactions. For example, the related compound 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid can be used as a starting material. The carboxylic acid group can be esterified with methanol in the presence of an acid catalyst to produce the methyl ester derivative.
Biological Activity and Potential Applications
While specific biological activity data for methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is not available, compounds with similar structures, such as coumarin derivatives, often exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Further research would be necessary to determine the specific biological activities of this compound.
Research Findings and Future Directions
Given the lack of direct information on methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro and in vivo studies to assess its potential therapeutic applications.
Data Tables
Since specific data for methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is not available, we can consider the properties of related compounds for comparison:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid | C15H16O5 | 276.29 | 843621-27-2 |
| Methyl 2-[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate | C16H18O5 | Approximately 290.31 | Not Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume